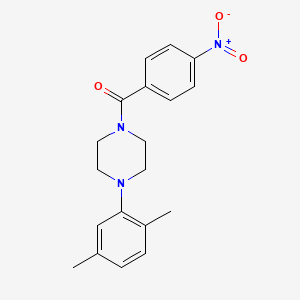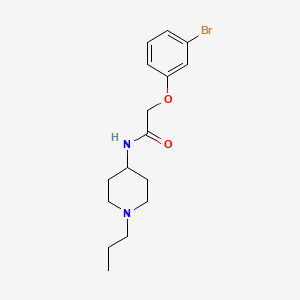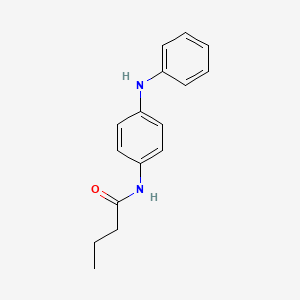
1-(2,5-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine, also known as DNBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a piperazine derivative, which means that it contains a six-membered ring structure with two nitrogen atoms. The presence of the nitro and methyl groups on the benzene rings of DNBP makes it a unique and useful compound for various research purposes.
Mécanisme D'action
The mechanism of action of 1-(2,5-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine as a fluorescent probe for ROS detection involves the oxidation of the nitro group on the benzene ring by ROS, which leads to the formation of a highly fluorescent product. The fluorescence intensity of this compound is directly proportional to the concentration of ROS, which allows for quantitative analysis of ROS levels in biological samples.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on living cells and tissues, making it a safe and reliable tool for scientific research. However, the long-term effects of this compound exposure on human health are still unknown and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2,5-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine is its high selectivity and sensitivity for ROS detection, which allows for accurate and reliable analysis of ROS levels in biological samples. This compound is also easy to synthesize and purify, making it a cost-effective tool for scientific research. However, this compound has some limitations, including its potential toxicity at high concentrations and its limited stability in aqueous solutions.
Orientations Futures
There are several future directions for the use of 1-(2,5-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine in scientific research. One potential application is its use as a diagnostic tool for ROS-related diseases such as cancer and cardiovascular diseases. This compound can also be modified to improve its selectivity and sensitivity for ROS detection, as well as its stability in aqueous solutions. Additionally, this compound can be used in combination with other fluorescent probes and imaging techniques to gain a more comprehensive understanding of ROS-related processes in living cells and tissues.
Méthodes De Synthèse
1-(2,5-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine can be synthesized through several methods, including the reaction of 2,5-dimethylphenylpiperazine with 4-nitrobenzoyl chloride in the presence of a base. Another method involves the reaction of 2,5-dimethylphenylpiperazine with 4-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The purity of the synthesized this compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
1-(2,5-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is its use as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that can cause damage to cells and tissues, and their detection is crucial for understanding various physiological and pathological processes. This compound has been shown to selectively detect ROS in living cells and tissues, making it a valuable tool for studying ROS-related diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Propriétés
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-3-4-15(2)18(13-14)20-9-11-21(12-10-20)19(23)16-5-7-17(8-6-16)22(24)25/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGCQCPSKCPEHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5699563.png)
![5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone](/img/structure/B5699568.png)
![N-allyl-3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5699570.png)
![2-{[2-chloro-6-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzonitrile](/img/structure/B5699578.png)



![5-bromo-N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-2-furohydrazide](/img/structure/B5699605.png)

![2-{[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5699614.png)
![4-[(cyclopentylacetyl)amino]-N-methylbenzamide](/img/structure/B5699617.png)

![1-[(2-bromo-4-methylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5699627.png)